Magl-IN-9 -

Magl-IN-9

Catalog Number: EVT-15273962
CAS Number:
Molecular Formula: C25H22F4N2O2S
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Magl-IN-9 is classified under the category of monoacylglycerol lipase inhibitors. It is derived from a series of chemical modifications aimed at enhancing potency and selectivity against the target enzyme. The compound's structure and activity have been explored in various studies, revealing its potential as a pharmacological agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Magl-IN-9 typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with readily available benzoic acid derivatives.
  2. Reactions: Key reactions include:
    • Cross-Coupling Reactions: Utilizing aryl boronic acids to form biaryl compounds.
    • Amide Formation: Coupling reactions facilitated by reagents such as HOBT (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Hydrolysis: Converting esters to acids under basic conditions to yield the final product.
  3. Purification: Techniques such as liquid chromatography are employed to purify the synthesized compound and confirm its identity through mass spectrometry.

These methods have been optimized to enhance yield and purity, making the synthesis of Magl-IN-9 efficient for research purposes .

Molecular Structure Analysis

Structure and Data

The molecular structure of Magl-IN-9 can be characterized by its unique functional groups that confer its inhibitory properties. The compound typically features:

  • A piperazine ring, which contributes to its binding affinity.
  • A sulfinyl group, enhancing interaction with the active site of monoacylglycerol lipase.

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling, revealing interactions within the enzyme's active site that are crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Magl-IN-9 undergoes specific chemical reactions that facilitate its interaction with monoacylglycerol lipase:

  1. Active-Site Interaction: The compound covalently modifies the serine residue in the catalytic triad (Ser122) of monoacylglycerol lipase, leading to irreversible inhibition.
  2. Carbamoylation Mechanism: This mechanism involves the formation of a carbamate bond between the inhibitor and the serine, effectively blocking substrate access to the active site .

These reactions highlight the importance of chemical stability and reactivity in designing effective inhibitors.

Mechanism of Action

Process and Data

The mechanism of action for Magl-IN-9 primarily involves:

  1. Inhibition of Monoacylglycerol Lipase: By binding to the active site, Magl-IN-9 prevents the hydrolysis of 2-arachidonoylglycerol, an important endocannabinoid.
  2. Modulation of Endocannabinoid Levels: This inhibition leads to increased levels of 2-arachidonoylglycerol in tissues, enhancing cannabinoid receptor signaling, which may contribute to analgesic effects .

Data from pharmacological studies indicate that Magl-IN-9 exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Magl-IN-9 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically below 500 g/mol, facilitating good bioavailability.
  • Solubility: The compound is designed to be soluble in organic solvents, which aids in formulation for biological assays.
  • Stability: Exhibits stability under physiological conditions, which is critical for therapeutic applications.

These properties are essential for ensuring that the compound can effectively interact with biological systems while maintaining efficacy .

Applications

Scientific Uses

Magl-IN-9 has several promising applications in scientific research:

  1. Therapeutic Development: As a selective monoacylglycerol lipase inhibitor, it is being explored for potential use in treating pain disorders, anxiety, and neurodegenerative diseases.
  2. Research Tool: Its ability to modulate endocannabinoid signaling makes it a valuable tool for studying cannabinoid biology and related pathways in various physiological contexts .
  3. Drug Discovery: Magl-IN-9 serves as a lead compound for further medicinal chemistry efforts aimed at developing more potent and selective inhibitors.
Introduction to Monoacylglycerol Lipase (MAGL) and Its Therapeutic Relevance

Biochemical Role of MAGL in Endocannabinoid and Eicosanoid Signaling Networks

Monoacylglycerol lipase (MAGL) is a serine hydrolase enzyme encoded by the MGLL gene, predominantly localized to cellular membranes. It serves as the primary catabolic regulator of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system (CNS) and peripheral tissues [1] [4]. MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol, thereby functioning as a critical metabolic switch between two pivotal lipid signaling pathways [7] [8]:

  • Endocannabinoid Signaling: 2-AG activates cannabinoid receptors CB1 (primarily neuronal) and CB2 (primarily immune-modulatory), modulating neurotransmission, neuroinflammation, and pain perception [3].
  • Eicosanoid Production: The AA released by MAGL serves as the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, driving the biosynthesis of prostaglandins, thromboxanes, and leukotrienes [4] [7].

This dual role positions MAGL as an integrative hub in lipid metabolism. In hepatocytes, for example, MAGL-derived AA contributes to ≈50% of the substrate pool for pro-inflammatory eicosanoids during hepatic ischemia-reperfusion injury [7]. Similarly, in Alzheimer’s disease models, MAGL-mediated eicosanoid production exacerbates neuroinflammation and β-amyloid accumulation [9].

Table 1: MAGL’s Role in Metabolic Cross-Talk Between Signaling Pathways

PathwaySubstrate/ProductBiological Consequence
Endocannabinoid2-AG hydrolysisTermination of CB1/CB2 activation
EicosanoidArachidonic acid releaseProstaglandin/thromboxane synthesis
InflammatoryTNF-α, IL-1β elevationNeutrophil infiltration, oxidative stress
MetabolicFree fatty acid releaseLipid storage, cancer cell migration

MAGL as a Multifaceted Therapeutic Target: Neuroinflammation, Cancer, and Metabolic Disorders

MAGL inhibition demonstrates therapeutic potential across diverse pathologies through distinct mechanisms:

  • Neuroinflammation & Neurodegeneration: Genetic knockout or pharmacological inhibition of MAGL in Alzheimer’s (5XFAD) models suppresses β-amyloid plaques by downregulating BACE1 expression. It concurrently reduces neuroinflammation (astrocyte/microglial activation) and prevents dendritic spine loss [9]. In Parkinson’s models, MAGL blockade attenuates neuroinflammation by reducing prostaglandin production [9].
  • Cancer Pathogenesis: MAGL is overexpressed in aggressive cancer cells (e.g., melanoma, breast, ovarian), where it regulates a "lipolytic network" supplying free fatty acids for oncogenic signaling, membrane synthesis, and migration. MAGL inhibition disrupts this network, suppressing tumor growth and metastasis [1] [4] [10].
  • Metabolic & Liver Disorders: MAGL links endocannabinoid tone to hepatic steatosis and insulin resistance. In acute liver injury models (e.g., CCl₄ exposure), MAGL inhibitors reduce necrosis, oxidative stress (4-HNE/NOX2), and pro-inflammatory cytokines (TNF-α, MIP-2) via CB2-dependent mechanisms [7].

Rationale for Developing Reversible MAGL Inhibitors: Addressing Limitations of Irreversible Agents

First-generation MAGL inhibitors (e.g., JZL184, ABX-1431) are irreversible carbamate-based agents that carbamoylate MAGL’s catalytic serine nucleophile (Ser122) [8]. While efficacious in preclinical models, they face translational limitations:

  • CNS Side Effects: Chronic JZL184 administration induces CB1 receptor desensitization, leading to tolerance, physical dependence, and impaired synaptic plasticity [5] [8].
  • Lack of Temporal Control: Irreversible inhibition decouples pharmacodynamics from pharmacokinetics, risking prolonged off-target effects [5].
  • Restricted Therapeutic Window: Non-selective inhibition at high doses may engage off-target serine hydrolases (e.g., ABHD6, FAAH) [8].

Table 2: Comparison of MAGL Inhibitor Chemotypes

Inhibitor TypeExample CompoundsMechanismKey Limitations
IrreversibleJZL184, ABX-1431Ser122 carbamoylationCNS side effects, receptor desensitization
Reversible, CNS-penetrantKML29, LEI-515*Competitive inhibitionLimited peripheral selectivity
Reversible, peripherally restrictedLEI-515*Competitive inhibitionReduced brain 2-AG elevation

*LEI-515 is a structurally distinct reversible inhibitor cited for comparison [5].

Magl-IN-9 represents a newer chemotype of reversible MAGL inhibitors designed to overcome these drawbacks. Its benzotriazol-1-yl carboxamide scaffold enables non-covalent, competitive inhibition with high selectivity [4] [6]. Key advantages include:

  • Temporal Control: Reversible binding allows MAGL activity recovery aligned with drug clearance, reducing overdose risks [5] [6].
  • Peripheral Restriction: Optimized physicochemical properties (e.g., high polar surface area) limit blood-brain barrier penetration, avoiding CNS side effects while maintaining efficacy in liver or cancer models [5] [10].
  • Diversified Scaffolds: Unlike carbamates, Magl-IN-9’s chemotype avoids pan-assay interference (PAINS) motifs, enabling structure-activity refinement via computational docking and medicinal chemistry [2] [6].

Magl-IN-9 exemplifies the shift toward rationally designed, reversible MAGL modulators. Its development leverages structural biology (e.g., MAGL’s α/β-hydrolase fold) and virtual screening to optimize target engagement and tissue-specific effects [2] [6]. Ongoing studies focus on validating its efficacy in neuropathic pain and cancer models without inducing cannabinoid dependence [5] [10].

Properties

Product Name

Magl-IN-9

IUPAC Name

[4-[[4-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone

Molecular Formula

C25H22F4N2O2S

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2

InChI Key

NOWSELGUBYFAAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.